(2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide

Descripción

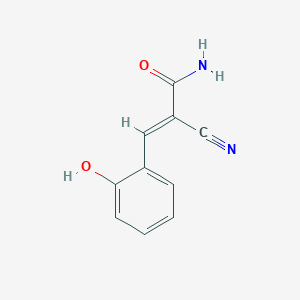

(2E)-2-Cyano-3-(2-hydroxyphenyl)prop-2-enamide (CAS: 203508-98-9) is a cyanoenamide derivative with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol. Its structure features a conjugated α,β-unsaturated carbonyl system linked to a 2-hydroxyphenyl group and a cyano substituent (Fig. 1). This compound belongs to a broader class of acrylamide derivatives known for their diverse biological activities, including enzyme inhibition and interactions with carrier proteins like human serum albumin (HSA) .

Propiedades

IUPAC Name |

(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13/h1-5,13H,(H2,12,14)/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUZMZDJWZMTJV-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide typically involves the condensation of 2-hydroxybenzaldehyde with cyanoacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enaminonitrile structure. The reaction mixture is often refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

Industrial production of (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Ether or ester derivatives.

Aplicaciones Científicas De Investigación

(2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparación Con Compuestos Similares

Entacapone

- Structure: (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide.

- Key Features : The 3,4-dihydroxy-5-nitrophenyl group enhances polarity and confers reversible catechol-O-methyltransferase (COMT) inhibition. The diethylamide substituent improves oral bioavailability (35%) compared to unsubstituted acrylamides.

- Bioactivity : Used in Parkinson’s disease therapy due to COMT inhibition .

Coumarin Derivative (CD) Enamide

- Structure: (2E)-2-Cyano-N-(2-hydroxyethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enamide.

- Key Features : The coumarin core increases π-π stacking interactions with HSA, while the hydroxyethyl group enhances solubility.

AGK2 (SIRT2 Inhibitor)

- Structure: (2E)-2-Cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide.

- Key Features: The dichlorophenyl-furan and quinoline groups confer selectivity for SIRT2 inhibition. The chlorine atoms enhance lipophilicity and target engagement.

- Bioactivity : Potent anti-neurodegenerative activity (IC₅₀ = 3.5 µM for SIRT2) .

Electronic and Steric Modifications

(2E)-2-Cyano-3-(3-phenoxyphenyl)prop-2-enamide

(2E)-2-Cyano-3-(thiophen-3-yl)prop-2-enamide

- Structure : Replacement of the phenyl ring with a thiophene introduces sulfur-based resonance effects.

- Impact : Enhanced electron-withdrawing character may influence reactivity in Michael addition reactions .

Pharmacokinetic and Physicochemical Properties

Actividad Biológica

(2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyano group (-C≡N) and a hydroxyphenyl group , which contribute to its unique reactivity and biological properties. The structural characteristics allow it to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways.

The biological activity of (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide can be attributed to several mechanisms:

-

Antimicrobial Activity :

- The compound may disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to antimicrobial effects.

- It has shown promise against a range of bacterial strains, suggesting potential applications in treating infections.

-

Anticancer Activity :

- In cancer research, this compound may induce apoptosis (programmed cell death) or inhibit cell proliferation by targeting key signaling pathways.

- Initial studies indicate that it can modulate the activity of proteins involved in tumor growth and metastasis.

Antimicrobial Studies

A study investigating the antimicrobial properties of (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide revealed significant activity against Gram-positive bacteria, with an IC50 value demonstrating effectiveness at low concentrations. This suggests potential applications in developing new antibiotic agents.

Anticancer Studies

In vitro tests on various cancer cell lines have shown that the compound exhibits cytotoxicity with IC50 values ranging from 42 µM to 166 µM. The selectivity towards malignant cells over normal cells indicates its potential as a targeted cancer therapy.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa | 42 | High |

| MCF-7 | 85 | Moderate |

| K562 | 166 | Moderate |

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent investigation highlighted the compound's effectiveness against Staphylococcus aureus, showing a significant reduction in bacterial load in treated samples compared to controls.

-

Evaluation of Anticancer Properties :

- In a study focusing on breast cancer models, (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide demonstrated promising results by reducing tumor size and inhibiting metastasis in vivo.

Comparison with Similar Compounds

The uniqueness of (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide lies in its specific structural features compared to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide | Cyano and hydroxyphenyl groups | Antimicrobial, anticancer |

| (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide | Additional methoxy groups enhancing interactions | Anti-inflammatory, anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.